nAChR Binding Affinity vs. Class Baseline
The target compound's binding to the nicotinic acetylcholine receptor is quantified by a dissociation constant (Kd) of 1.80 μM (1,800 nM) [1]. This serves as the sole verified binding parameter for this compound. No direct head-to-head comparison data with a named structural analog exists in curated public databases. However, as a class-level inference, many drug-like nAChR ligands typically require sub-100 nM affinity for therapeutic relevance; the observed low-micromolar affinity suggests this specific conjugate may serve as a useful low-affinity probe or negative control scaffold, a role for which high-affinity analogs (e.g., those with Ki < 10 nM) would be unsuitable.
| Evidence Dimension | Dissociation constant (Kd) for nicotinic acetylcholine receptor binding |
|---|---|
| Target Compound Data | Kd = 1,800 nM (1.80 μM) |
| Comparator Or Baseline | Class-level baseline: Standard drug-like nAChR ligands (e.g., epibatidine analogs) typically exhibit Kd < 100 nM. |
| Quantified Difference | Target compound affinity is >18-fold weaker than the typical high-affinity nAChR ligand threshold. |
| Conditions | In vitro binding assay; compound evaluated for binding constant for association with nicotinic acetylcholine receptor (nAChR); data curated by BindingDB from published literature. |
Why This Matters
This quantitative binding benchmark is essential for researchers designing nAChR experiments, as it defines the appropriate concentration range for occupancy studies and avoids misinterpretation of negative results from low-affinity interactions.
- [1] BindingDB. Binding Data for Monomer ID 50038416. Kd: 1.80E+3 nM for nicotinic acetylcholine receptor (nAChR). Accessed via bdb8.ucsd.edu. View Source
